Cas no 2137066-61-4 (4-Penten-1-one, 1-(3S)-3-pyrrolidinyl-)

4-Penten-1-one, 1-(3S)-3-pyrrolidinyl-, is a chiral ketone derivative featuring a pyrrolidine moiety with a pentenyl side chain. Its stereospecific (3S) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The compound’s reactive α,β-unsaturated carbonyl group allows for versatile functionalization, including Michael additions and cyclization reactions. Its pyrrolidine ring enhances solubility in polar solvents, facilitating its use in homogeneous catalysis. The structural rigidity and defined chirality contribute to high enantioselectivity in synthetic applications. This compound is particularly useful in the preparation of bioactive molecules, where precise stereochemistry is critical for activity. Proper handling under inert conditions is recommended due to its potential sensitivity.
4-Penten-1-one, 1-(3S)-3-pyrrolidinyl- structure
2137066-61-4 structure
Product name:4-Penten-1-one, 1-(3S)-3-pyrrolidinyl-
CAS No:2137066-61-4
MF:C9H15NO
Molecular Weight:153.221502542496
CID:5294112

4-Penten-1-one, 1-(3S)-3-pyrrolidinyl- 化学的及び物理的性質

名前と識別子

    • 4-Penten-1-one, 1-(3S)-3-pyrrolidinyl-
    • インチ: 1S/C9H15NO/c1-2-3-4-9(11)8-5-6-10-7-8/h2,8,10H,1,3-7H2/t8-/m0/s1
    • SMILES: C([C@H]1CCNC1)(=O)CCC=C

4-Penten-1-one, 1-(3S)-3-pyrrolidinyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-798946-5.0g
1-[(3S)-pyrrolidin-3-yl]pent-4-en-1-one
2137066-61-4 95%
5.0g
$3065.0 2024-05-21
Enamine
EN300-798946-1.0g
1-[(3S)-pyrrolidin-3-yl]pent-4-en-1-one
2137066-61-4 95%
1.0g
$1057.0 2024-05-21
Enamine
EN300-798946-10.0g
1-[(3S)-pyrrolidin-3-yl]pent-4-en-1-one
2137066-61-4 95%
10.0g
$4545.0 2024-05-21
Enamine
EN300-798946-0.05g
1-[(3S)-pyrrolidin-3-yl]pent-4-en-1-one
2137066-61-4 95%
0.05g
$888.0 2024-05-21
Enamine
EN300-798946-0.25g
1-[(3S)-pyrrolidin-3-yl]pent-4-en-1-one
2137066-61-4 95%
0.25g
$972.0 2024-05-21
Enamine
EN300-798946-0.1g
1-[(3S)-pyrrolidin-3-yl]pent-4-en-1-one
2137066-61-4 95%
0.1g
$930.0 2024-05-21
Enamine
EN300-798946-0.5g
1-[(3S)-pyrrolidin-3-yl]pent-4-en-1-one
2137066-61-4 95%
0.5g
$1014.0 2024-05-21
Enamine
EN300-798946-2.5g
1-[(3S)-pyrrolidin-3-yl]pent-4-en-1-one
2137066-61-4 95%
2.5g
$2071.0 2024-05-21

4-Penten-1-one, 1-(3S)-3-pyrrolidinyl- 関連文献

4-Penten-1-one, 1-(3S)-3-pyrrolidinyl-に関する追加情報

4-Penten-1-one, 1-(3S)-3-pyrrolidinyl- (CAS No. 2137066-61-4): An Overview of a Promising Compound in Pharmaceutical Research

4-Penten-1-one, 1-(3S)-3-pyrrolidinyl- (CAS No. 2137066-61-4) is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound, also known as (S)-1-(3-pyrrolidinyl)-4-penten-1-one, belongs to the class of pyrrolidines and is characterized by its unsaturated ketone functionality. The following overview delves into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

Chemical Properties and Structure

The molecular formula of 4-Penten-1-one, 1-(3S)-3-pyrrolidinyl- is C9H15NO, with a molecular weight of approximately 153.22 g/mol. The compound features a pyrrolidine ring attached to a pentenone moiety, which imparts unique chemical reactivity and biological properties. The presence of the double bond in the pentenone chain adds to the compound's versatility in synthetic chemistry and its potential for forming various derivatives.

The chiral center at the pyrrolidine nitrogen (N) atom is crucial for the compound's biological activity. The (S) configuration at this position has been shown to be more active in several biological assays compared to its (R) enantiomer. This enantioselectivity is an important consideration in the design and synthesis of pharmaceuticals based on this scaffold.

Synthesis Methods

The synthesis of (S)-1-(3-pyrrolidinyl)-4-penten-1-one has been explored using various approaches, each with its own advantages and limitations. One common method involves the reaction of 4-penten-1-one with (S)-pyrrolidine in the presence of a suitable catalyst or base. This reaction can be optimized to achieve high yields and enantioselectivity.

Another approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry during the formation of the pyrrolidine ring. For example, asymmetric hydrogenation of a suitable prochiral precursor followed by ring closure can yield the desired enantiomer with high purity. These synthetic strategies are essential for producing pharmaceutical-grade materials that meet stringent quality standards.

Biological Activities and Therapeutic Potential

(S)-1-(3-pyrrolidinyl)-4-penten-1-one has shown promising biological activities in various preclinical studies, making it a candidate for further development in pharmaceutical research. One notable area of interest is its potential as a modulator of neurotransmitter systems, particularly those involving acetylcholine and dopamine.

In vitro studies have demonstrated that this compound can interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases such as Alzheimer's disease. The ability to selectively modulate these receptors could lead to new therapeutic strategies for treating cognitive impairments and related conditions.

Additionally, preliminary research suggests that (S)-1-(3-pyrrolidinyl)-4-penten-1-one may have neuroprotective properties. Studies in cell cultures have shown that it can reduce oxidative stress and prevent neuronal cell death induced by various toxic agents. These findings are particularly relevant given the growing interest in developing neuroprotective agents for conditions such as Parkinson's disease and ischemic stroke.

Clinical Trials and Future Directions

The therapeutic potential of (S)-1-(3-pyrrolidinyl)-4-penten-1-one has led to its evaluation in early-stage clinical trials. These trials aim to assess the safety, tolerability, and pharmacokinetic properties of the compound in human subjects. Preliminary results have been encouraging, with no significant adverse effects reported at tested doses.

Ongoing research is focused on optimizing the formulation and delivery methods for this compound to enhance its bioavailability and efficacy. For example, nanoparticle-based delivery systems are being explored as a means to improve drug targeting and reduce systemic side effects.

In addition to its direct therapeutic applications, (S)-1-(3-pyrrolidinyl)-4-penten-1-one serves as a valuable scaffold for drug discovery efforts. Its unique chemical structure provides a foundation for designing novel compounds with enhanced pharmacological profiles and reduced side effects.

Conclusion

(S)-1-(3-pyrrolidinyl)-4-penten-1-one (CAS No. 2137066-61-4) represents an exciting area of research within the pharmaceutical industry due to its promising biological activities and potential therapeutic applications. Ongoing studies continue to uncover new insights into its mechanisms of action and optimize its use in clinical settings. As research progresses, this compound may play a significant role in advancing treatments for various neurological disorders and other medical conditions.

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